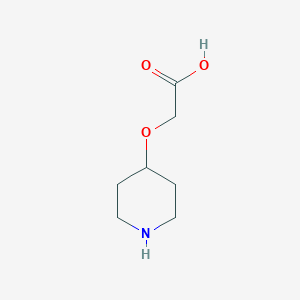

2-(Piperidin-4-yloxy)acetic acid

描述

2-(Piperidin-4-yloxy)acetic acid is an organic compound that features a piperidine ring attached to an acetic acid moiety via an ether linkage. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many biologically active compounds. The presence of the piperidine ring in this compound makes it a valuable scaffold in medicinal chemistry and drug design.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)acetic acid typically involves the reaction of piperidine with chloroacetic acid or its derivatives. One common method is the nucleophilic substitution reaction where piperidine reacts with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

- Dissolve piperidine in an appropriate solvent such as ethanol.

- Add chloroacetic acid to the solution.

- Introduce sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

- Heat the reaction mixture to reflux for several hours.

- Cool the mixture and acidify with hydrochloric acid to precipitate the product.

- Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

化学反应分析

Oxidation Reactions

The carboxylic acid group and the piperidine ring undergo oxidation under controlled conditions:

Key Findings :

-

Oxidation of the carboxylic acid group with KMnO₄ yields oxalic acid analogs via decarboxylation.

-

Chromium trioxide selectively oxidizes the piperidine ring to form ketones, critical for synthesizing bioactive intermediates .

Reduction Reactions

The carboxylic acid group can be reduced to alcohol or converted to esters:

Mechanistic Insight :

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol via a two-electron transfer mechanism .

-

Catalytic hydrogenation preserves the ether linkage while reducing ester groups .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Applications :

-

Methyl esters are intermediates in drug synthesis (e.g., sEH inhibitors) .

-

Amidation with aromatic amines enhances blood-brain barrier penetration in CNS-targeted drugs.

Substitution Reactions

The piperidine nitrogen and ether oxygen serve as nucleophilic sites:

| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃, DMF | 1-Benzyl-piperidin-4-yloxy derivatives | 65–80% | |

| O-Acylation | AcCl, pyridine | Acetyl-protected derivatives | 55–70% |

Industrial Relevance :

-

Benzylation of the piperidine nitrogen improves lipophilicity for analgesic drug candidates.

-

Acetylation protects the ether oxygen during multi-step syntheses.

Hydrolysis Reactions

Controlled hydrolysis modifies ester or amide functionalities:

| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | NaOH, H₂O, 100°C | Recovered carboxylic acid | 85–95% | |

| Amide Hydrolysis | HCl, Δ | Amino acid derivatives | 40–60% |

Optimization :

-

Alkaline hydrolysis of esters achieves near-quantitative recovery of the parent acid .

-

Acidic hydrolysis of amides requires prolonged heating to avoid piperidine ring degradation .

Cycloaddition and Cross-Coupling

Advanced reactions enable complex heterocycle synthesis:

Research Applications :

-

Palladium-catalyzed couplings generate kinase inhibitors for oncology research .

-

Microwave synthesis reduces reaction times from hours to minutes .

Stability and Side Reactions

Critical considerations for handling and storage:

科学研究应用

Pharmaceutical Development

One of the primary applications of 2-(Piperidin-4-yloxy)acetic acid is in pharmaceutical development . It serves as an important intermediate in the synthesis of drugs targeting neurological disorders. The compound's ability to act as a potent inhibitor of soluble epoxide hydrolase (sEH) has garnered attention for its anti-inflammatory properties, making it a candidate for developing analgesics and other therapeutic agents .

Neurochemistry Research

In neurochemistry , this compound is utilized to investigate neurotransmitter systems. Researchers study its effects on various neurotransmitters to understand better the mechanisms behind mental health conditions and explore new treatment avenues . Its structural similarity to known bioactive compounds further supports its potential therapeutic applications.

Biochemical Assays

The compound is also employed in biochemical assays to evaluate the efficacy of new drug candidates. By providing insights into pharmacological properties, it aids researchers in determining the viability of compounds during drug development processes .

Chemical Synthesis

As a building block in organic synthesis, this compound facilitates the creation of complex molecules with specific functionalities. This versatility makes it valuable for chemists looking to synthesize novel compounds with targeted biological activities.

Material Science

In material science , this compound is explored for its potential in developing novel materials, particularly polymers with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with desirable characteristics for various applications .

Case Studies and Research Findings

Several studies have highlighted the compound's applications:

- Anti-inflammatory Studies : Research has shown that this compound effectively inhibits sEH, leading to reduced inflammation in animal models. This property positions it as a candidate for treating conditions characterized by chronic inflammation .

- Neuropharmacological Applications : A study indicated that derivatives of this compound could modulate neurotransmitter activity, offering potential pathways for treating neurodegenerative diseases .

- Cancer Research : Investigations into its effects on cancer cell lines revealed that this compound and its derivatives exhibit significant cytotoxicity, suggesting their use in developing anticancer therapies.

作用机制

The mechanism of action of 2-(Piperidin-4-yloxy)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

相似化合物的比较

Similar Compounds

Piperidine: A simple six-membered nitrogen-containing heterocycle.

4-Piperidone: A ketone derivative of piperidine.

2-(Piperidin-4-yl)ethanol: A reduced form of 2-(Piperidin-4-yloxy)acetic acid.

Uniqueness

This compound is unique due to its ether linkage between the piperidine ring and the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound in various research fields. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance.

生物活性

2-(Piperidin-4-yloxy)acetic acid (commonly referred to as PPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article provides a comprehensive overview of its biological activity, synthesis, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring substituted with a hydroxy group and an acetic acid moiety. This unique structure contributes to its biological activity, making it a candidate for various therapeutic roles, including pain management and anti-inflammatory treatments.

Primary Target:

The principal target of PPA is the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. By inhibiting sEH, PPA alters the metabolic pathway of epoxyeicosatrienoic acids (EETs), leading to enhanced anti-inflammatory effects and potential pain relief .

Mode of Action:

PPA acts as a potent inhibitor of sEH, which plays a crucial role in inflammatory processes. The inhibition of this enzyme can result in increased levels of EETs, which are known to have vasodilatory and anti-inflammatory properties. This mechanism positions PPA as a promising candidate for treating conditions associated with chronic pain and inflammation .

Biological Activity

Research indicates that PPA exhibits various biological activities:

- Anti-inflammatory Effects: Studies have shown that PPA can significantly reduce the production of pro-inflammatory mediators such as nitric oxide in activated microglial cells, suggesting its potential utility in neuroinflammatory conditions .

- Cytotoxicity: In vitro studies demonstrated that PPA did not exhibit cytotoxic effects on neuroblastoma cells at concentrations up to 100 µM, indicating a favorable safety profile for therapeutic applications .

- Antimicrobial Properties: Preliminary investigations suggest that PPA may possess antimicrobial activity, although further studies are required to elucidate this aspect fully.

Research Findings and Case Studies

Several studies have focused on the pharmacological properties of PPA:

- Inhibition of sEH: A study published in Pharmaceuticals highlighted that derivatives of piperidin-4-yl acetamides, including PPA, showed potent inhibition of sEH with significant anti-inflammatory activity. The research emphasized the importance of structural modifications in enhancing the efficacy and stability of these compounds .

- Neuroprotective Effects: Another investigation explored the neuroprotective potential of PPA against oxidative stress-induced damage in neuronal cells. The results indicated that PPA could mitigate cell death and promote cell survival through its anti-inflammatory actions.

- Pain Management: Research has suggested that compounds similar to PPA could be developed into therapeutic agents for managing chronic pain conditions due to their ability to modulate inflammatory pathways effectively .

Comparative Analysis with Related Compounds

The biological activity of PPA can be contrasted with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Piperidin-4-yl)acetic acid | Similar piperidine structure | Direct involvement in metabolic pathways |

| 4-(Hydroxy)piperidine | Piperidine ring with hydroxy substitution | Potentially different biological activity profile |

| N-(Piperidin-4-yl)acetamide | Amide derivative; retains piperidine functionality | Different interaction dynamics due to amide bond |

This table illustrates how variations in structure can influence the biological activity and pharmacological profiles of related compounds.

属性

IUPAC Name |

2-piperidin-4-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGBFAJYSBCOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593634 | |

| Record name | [(Piperidin-4-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146117-93-3 | |

| Record name | [(Piperidin-4-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。